Differential Cytotoxic Potency: Cucurbitacin F vs. Cucurbitacin D Across Six Human Cancer Cell Lines
In a direct head-to-head comparison, Cucurbitacin F demonstrated cytotoxic activity with IC50 values ranging from 4.98 to 38.11 μM across six human cancer cell lines, whereas Cucurbitacin D exhibited markedly higher potency with IC50 values ranging from 0.03 to 4.40 μM [1]. This approximately 100-fold difference in potency range underscores the critical impact of minor structural variations on biological activity and informs selection for studies requiring graded cytotoxic responses.
| Evidence Dimension | Cytotoxic activity (IC50 range) |
|---|---|
| Target Compound Data | 4.98–38.11 μM |
| Comparator Or Baseline | Cucurbitacin D: 0.03–4.40 μM |
| Quantified Difference | Approximately 10- to 100-fold lower potency for Cucurbitacin F across the tested panel |
| Conditions | MTT assay in six human cancer cell lines: HL-60 (leukemia), A549 (lung adenocarcinoma), SMMC-7721 (hepatoma), MCF-7 (breast), SW480 (colon), and A549/Taxol (paclitaxel-resistant lung) |
Why This Matters
This quantitative differentiation enables researchers to select Cucurbitacin F as a moderate-potency tool compound or positive control where the extreme potency of Cucurbitacin D may cause off-target toxicity or narrow therapeutic windows.
- [1] Hu, D.-B., Wei, S.-Y., Yang, J., Zhang, D.-D., Duan, X.-Y., Yan, H., Yang, X.-Z., Bai, X., Luo, J.-F., Yang, J.-H., Wang, Y.-S., & Wang, Y.-H. (2022). Heterodimers with a cucurbitane-type triterpenoid skeleton from the branches of Elaeocarpus dubius. Phytochemistry, 204, 113452. https://doi.org/10.1016/j.phytochem.2022.113452 View Source
